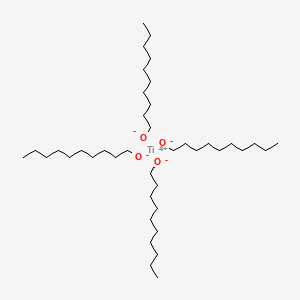
3-Methylbuten-2-yl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbuten-2-yl methacrylate is an organic compound with the molecular formula C9H14O2. It is also known as 2-Methylpropenoic acid 3-methyl-2-butenyl ester. This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It has a molecular weight of 154.21 g/mol and is characterized by its ability to undergo polymerization, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbuten-2-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the acetone cyanohydrin (ACH) process, which is a common method for producing methacrylic acid and its esters. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by hydrolysis and esterification to produce the desired methacrylate ester .
Chemical Reactions Analysis
Types of Reactions
3-Methylbuten-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3-methyl-2-buten-1-ol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 3-methyl-2-buten-1-ol.
Scientific Research Applications
3-Methylbuten-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Industry: Applied in the manufacture of adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 3-Methylbuten-2-yl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of various polymeric materials. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with varying reactivity.
Uniqueness
3-Methylbuten-2-yl methacrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form flexible and durable polymers makes it valuable in specialized applications where other methacrylate esters may not perform as effectively .
Properties
CAS No. |
85269-36-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylbut-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3 |
InChI Key |
YOKOQKPBIKJVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




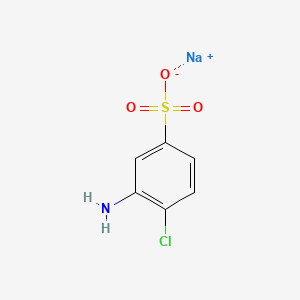
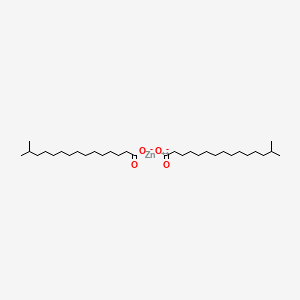
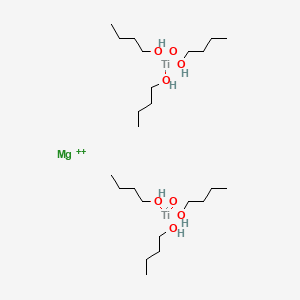


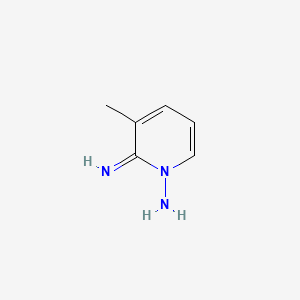
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
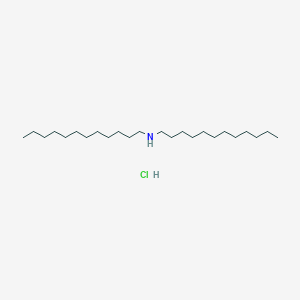
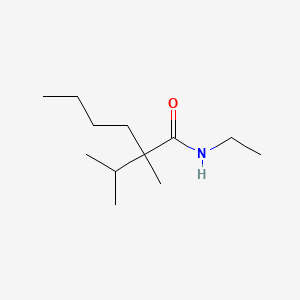
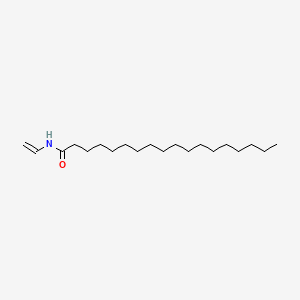
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
